BOF-4272

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

142181-44-0 |

|---|---|

Molecular Formula |

C18H13N4NaO3S |

Molecular Weight |

388.4 g/mol |

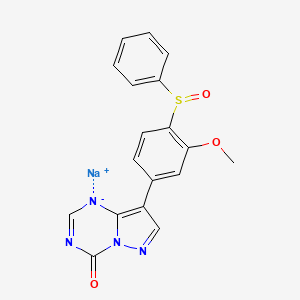

IUPAC Name |

sodium 7-[4-(benzenesulfinyl)-3-methoxyphenyl]-1,3,9-triaza-5-azanidabicyclo[4.3.0]nona-3,6,8-trien-2-one |

InChI |

InChI=1S/C18H14N4O3S.Na/c1-25-15-9-12(14-10-21-22-17(14)19-11-20-18(22)23)7-8-16(15)26(24)13-5-3-2-4-6-13;/h2-11H,1H3,(H,19,20,21,23);/q;+1/p-1 |

InChI Key |

FRSOALVXQKHLLF-UHFFFAOYSA-M |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=C3[N-]C=NC(=O)N3N=C2)S(=O)C4=CC=CC=C4.[Na+] |

Synonyms |

BOF 4272 BOF-4272 sodium-8-(3-methoxy-4-phenylsulfinylphenyl)pyrazolo (1,5-a)-1,3,5-triazine-4-olate monohydrate |

Origin of Product |

United States |

Foundational & Exploratory

BOF-4272: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BOF-4272, a pyrazolotriazine derivative, is a potent and selective inhibitor of xanthine oxidase/xanthine dehydrogenase (XO/XDH). This enzyme plays a critical role in purine metabolism, catalyzing the final two steps in the formation of uric acid. By blocking this enzymatic activity, this compound effectively reduces the production of uric acid, positioning it as a therapeutic agent for hyperuricemia and related conditions such as gout. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Xanthine Oxidase

The primary mechanism of action of this compound is the potent inhibition of xanthine oxidase and xanthine dehydrogenase.[1][2] These enzymes are responsible for the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid in the purine catabolism pathway.[1] By inhibiting this crucial step, this compound effectively curtails the de novo biosynthesis of uric acid.[3] This targeted action helps to lower systemic levels of uric acid, thereby addressing the underlying cause of hyperuricemia. The inhibitory effect of this compound has been demonstrated to be significant, leading to a marked decrease in both plasma and liver concentrations of uric acid.[2][4]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the pharmacokinetics and pharmacodynamics of this compound.

Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models

| Parameter | Mouse | Rat |

| t½ (alpha) | 0.158 h | 0.210 h |

| t½ (beta) | 1.936 h | 0.742 h |

| V1 (Volume of Central Compartment) | 415 mL/kg | 440 mL/kg |

| V2 (Volume of Peripheral Compartment) | 1068 mL/kg | 92 mL/kg |

| Vss (Steady-state Volume of Distribution) | 2.8 times larger in mice | - |

| AUC (Intravenous) | 5332 ng·h/mL | 3806 ng·h/mL |

| Hepatic Recovery Ratio (FH) | - | 22.8 ± 3.2%[5] |

| Mean Transit Time (tH) in Liver | - | 0.112 ± 0.008 min[5] |

Data sourced from Naito et al., 1999, unless otherwise cited.[5]

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of this compound in Healthy Human Volunteers (Single Dose)

| Dose | Cmax (this compound) | Cmax (Metabolite M-4) | AUC (this compound) | AUC (Metabolite M-4) | Serum Uric Acid Reduction |

| 100 mg | Proportional to dose | Proportional to dose | Proportional to dose | Proportional to dose | Dose-dependent |

| 200 mg | Proportional to dose | Proportional to dose | Proportional to dose | Proportional to dose | ~20% from predose value |

| 400 mg | Proportional to dose | Proportional to dose | Proportional to dose | Proportional to dose | Dose-dependent |

Data from a study in healthy male volunteers.[2] Cmax and AUC increased in proportion to the given dose.[2] Both this compound and its major metabolite M-4 were eliminated from plasma with half-lives of 1.7 to 1.9 hours and 4.8 to 6.9 hours, respectively.[2] Urinary recovery was about 1% as unchanged drug and 15% as M-4.[2]

Table 3: Pharmacodynamic Parameters of this compound in Healthy Human Volunteers (Multiple Doses)

| Dose | Dosing Regimen | Serum Uric Acid Reduction |

| 200 mg | Twice daily for 6.5 days | ~28% from predose value by day 3, maintained until 24 hours after the last administration |

Data from a study in healthy male volunteers.[2]

Table 4: Enantioselective Uptake of this compound in Isolated Rat Hepatocytes

| Enantiomer | Km |

| S(-) | 59.3 µM |

| R(+) | 25.7 µM |

The difference in Km values was statistically significant (p < 0.05).[3] The maximal uptake rate was comparable for both enantiomers.[3]

Signaling Pathways and Experimental Workflows

Purine Catabolism and this compound Inhibition

The following diagram illustrates the purine catabolism pathway and the point of inhibition by this compound.

Caption: Inhibition of Xanthine Oxidase by this compound in the Purine Catabolism Pathway.

Experimental Workflow: In Vitro Xanthine Oxidase Inhibition Assay

The following diagram outlines a typical workflow for assessing the inhibitory activity of a compound like this compound against xanthine oxidase in vitro.

Caption: Workflow for an in vitro xanthine oxidase inhibition assay.

Experimental Protocols

In Vitro Xanthine Oxidase Inhibition Assay

This protocol is a representative method for determining the inhibitory effect of this compound on xanthine oxidase activity.

5.1.1 Materials and Reagents

-

Xanthine Oxidase (from bovine milk)

-

Xanthine

-

Potassium Phosphate Buffer (50 mM, pH 7.5)

-

This compound (or other test inhibitor)

-

Dimethyl Sulfoxide (DMSO) for dissolving the inhibitor

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

5.1.2 Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of xanthine in the potassium phosphate buffer.

-

Prepare a stock solution of xanthine oxidase in the potassium phosphate buffer.

-

Prepare a stock solution of this compound in DMSO and create serial dilutions to achieve the desired final concentrations.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Potassium Phosphate Buffer

-

A specific volume of the this compound dilution (or DMSO for the control wells).

-

-

Add the xanthine oxidase solution to each well and gently mix.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes).

-

-

Initiation of Reaction and Measurement:

-

Initiate the enzymatic reaction by adding the xanthine solution to each well.

-

Immediately place the microplate in a spectrophotometer and measure the increase in absorbance at approximately 295 nm over a set period. The change in absorbance corresponds to the formation of uric acid.

-

-

Data Analysis:

-

Calculate the rate of uric acid formation for each concentration of this compound.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

In Vivo Assessment of Uric Acid Lowering Effect in Mice

This protocol describes a general method for evaluating the pharmacodynamic effect of this compound in a mouse model.

5.2.1 Animals and Housing

-

Male ICR mice (or other suitable strain) are housed in a controlled environment with a standard diet and water ad libitum.

5.2.2 Experimental Procedure

-

Dosing:

-

Administer this compound orally at various dose levels to different groups of mice. A control group receives the vehicle only.

-

-

Sample Collection:

-

At specified time points after administration (e.g., 1, 2, 4, 8, and 24 hours), collect blood samples via an appropriate method (e.g., retro-orbital sinus or cardiac puncture under anesthesia).

-

At the final time point, euthanize the animals and collect liver tissue.

-

-

Sample Processing and Analysis:

-

Process the blood samples to obtain plasma.

-

Homogenize the liver tissue.

-

Measure the concentration of uric acid in the plasma and liver homogenates using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or a colorimetric assay kit.

-

-

Data Analysis:

-

Compare the uric acid concentrations in the treated groups to the control group at each time point.

-

Calculate the percentage reduction in uric acid levels for each dose of this compound.

-

Conclusion

This compound is a well-characterized inhibitor of xanthine oxidase/xanthine dehydrogenase with a clear mechanism of action. Its ability to potently reduce uric acid production has been demonstrated in both preclinical and clinical settings. The provided quantitative data, pathway diagrams, and experimental protocols offer a robust foundation for further research and development of this compound and other novel xanthine oxidase inhibitors. While specific IC50 or Ki values for this compound were not available in the public literature at the time of this review, its demonstrated pharmacodynamic effects in humans underscore its potency as an inhibitor of this key enzyme in the purine catabolism pathway.

References

- 1. Evaluation of the pharmacological actions and pharmacokinetics of this compound, a xanthine oxidase inhibitor, in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic and pharmacodynamic properties of a novel xanthine oxidase inhibitor, this compound, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Enantioselective uptake of this compound, a xanthine oxidase inhibitor with a chiral sulfoxide, by isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of this compound, a xanthine oxidase inhibitor, after single intravenous or oral administration to male mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to BOF-4272: A Potent Xanthine Oxidase Inhibitor

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, pharmacokinetics, and metabolism of BOF-4272, a potent xanthine oxidase inhibitor investigated for its potential in managing hyperuricemia. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a synthetic pyrazolotriazine derivative. Its chemical identity is well-established, providing a solid foundation for understanding its biological activity.

Chemical Name: (±)-8-(3-methoxy-4-(phenylsulfinyl)phenyl)pyrazolo[1,5-a]-1,3,5-triazin-4(1H)-one

Molecular Formula: C₁₈H₁₄N₄O₃S

Chemical Structure:

(Image Source: PubChem CID 135413524)

Key Structural Features:

-

A pyrazolo[1,5-a]-1,3,5-triazine core.

-

A methoxy-substituted phenyl ring.

-

A phenylsulfinyl group, which introduces a chiral center, meaning this compound exists as a racemic mixture of two enantiomers.

Mechanism of Action: Inhibition of Xanthine Oxidase

This compound exerts its pharmacological effect by potently inhibiting xanthine oxidase (XO) and xanthine dehydrogenase (XDH), key enzymes in the purine catabolism pathway.[1] These enzymes are responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid. By blocking this crucial step, this compound effectively reduces the production of uric acid in the body. Elevated levels of uric acid are a primary cause of gout and are associated with other health conditions.

The following diagram illustrates the purine catabolism pathway and the site of action for this compound.

Figure 1: Inhibition of Uric Acid Synthesis by this compound.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound has been investigated in various animal models, including mice, rats, dogs, and cynomolgus monkeys. These studies reveal species-specific differences in its absorption, distribution, metabolism, and excretion.

Pharmacokinetic Parameters

A summary of key pharmacokinetic parameters from a study in male mice and rats following a single administration is presented below.

| Parameter | Mice | Rats |

| Administration Route | Intravenous | Intravenous |

| t₁/₂(α) (h) | 0.158 | 0.210 |

| t₁/₂(β) (h) | 1.936 | 0.742 |

| V₁ (mL/kg) | 415 | 440 |

| V₂ (mL/kg) | 1068 | 92 |

| Vss (mL/kg) | 1483 | 532 |

| AUC (ng·h/mL) | 5332 | 3806 |

| Administration Route | Oral (fed) | Oral (fed) |

| AUC₀₋₂₄ (ng·h/mL) | 2.5x fasted | 1.4x fasted |

Data sourced from Naito et al., J Pharm Pharmacol, 1999.[2] t₁/₂(α): Distribution half-life, t₁/₂(β): Elimination half-life, V₁: Volume of central compartment, V₂: Volume of peripheral compartment, Vss: Steady-state volume of distribution, AUC: Area under the plasma concentration-time curve.

Studies in mice have shown that this compound is specifically distributed to the liver, the primary site of uric acid production.[1] The elimination half-life of this compound in the liver was found to be 5.1-fold longer than that in the plasma, contributing to its sustained pharmacological effect.[1]

Metabolism

The biotransformation of this compound is complex, involving metabolism in the liver and by the intestinal flora. The primary metabolic pathway involves the reduction of the sulfoxide group to a sulfide, forming the metabolite BOF-4269.[1] Further metabolism includes hydroxylation and demethylation.

The metabolic fate of this compound varies across species. In dogs, this compound is mainly metabolized to BOF-4269 by the intestinal flora. In cynomolgus monkeys, the major metabolite is M-4, a hydroxylated sulfoxide, which is then converted to the sulfide M-3 by intestinal flora.

The following diagram outlines the general metabolic pathway of this compound.

Figure 2: Metabolic Pathway of this compound.

Key Experimental Findings and Methodologies

In Vivo Pharmacological Studies in Mice

-

Objective: To evaluate the pharmacological actions and pharmacokinetics of this compound in the liver of mice.[1]

-

Methodology: Male ICR mice were orally administered this compound. At various time points, concentrations of this compound and uric acid in plasma and liver were determined by high-performance liquid chromatography (HPLC).

-

Key Findings: this compound demonstrated a specific and prolonged distribution in the liver, leading to a significant and sustained reduction in hepatic uric acid concentrations.[1]

Stereoselective Pharmacokinetics in Rats and Dogs

-

Objective: To investigate the stereoselective pharmacokinetics of this compound enantiomers after oral administration of the racemate to rats and dogs.

-

Methodology: Male Wistar rats and beagle dogs were orally administered racemic this compound. Concentrations of the S(-) and R(+) enantiomers in plasma and liver were measured using a stereospecific HPLC assay.

-

Key Findings: The study revealed stereoselective pharmacokinetics of this compound, with differences in the plasma concentrations of the enantiomers between rats and dogs. This was attributed to stereoselective hepatic uptake in rats and absorption in dogs.

In Vitro Hepatocyte Uptake Studies

-

Objective: To elucidate the transport mechanisms of this compound enantiomers in isolated rat hepatocytes.

-

Methodology: Freshly isolated rat hepatocytes were incubated with the S(-) and R(+) enantiomers of this compound. The uptake was measured over time and under various conditions (e.g., temperature, presence of inhibitors).

-

Key Findings: The uptake of both enantiomers into hepatocytes was found to be carrier-mediated, involving both facilitated diffusion and an active transport system. The R(+) enantiomer showed a higher affinity for the active transporter.

Conclusion

This compound is a potent inhibitor of xanthine oxidase with a well-defined chemical structure and mechanism of action. Preclinical studies in various animal models have provided valuable insights into its pharmacokinetic and metabolic profiles, demonstrating its potential as a uric acid-lowering agent. The observed liver-specific distribution and sustained pharmacological effect are particularly noteworthy. Further research, including clinical trials in humans, would be necessary to fully elucidate its therapeutic potential and safety profile.

Note: This document is based on publicly available scientific literature. Detailed experimental protocols are often found within the full-text versions of these publications, which were not accessible for this review. No information on clinical trials involving this compound was found in the searched resources.

References

- 1. Evaluation of the pharmacological actions and pharmacokinetics of this compound, a xanthine oxidase inhibitor, in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of this compound, a xanthine oxidase inhibitor, after single intravenous or oral administration to male mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

BOF-4272 and Purine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BOF-4272 is a novel and potent inhibitor of xanthine oxidase/dehydrogenase, key enzymes in the purine catabolism pathway responsible for the production of uric acid. This technical guide provides an in-depth overview of this compound, its mechanism of action, pharmacokinetic profile, and its interaction with purine metabolism. The document is intended for researchers, scientists, and professionals in drug development, presenting quantitative data in structured tables, detailed experimental protocols for key assays, and mandatory visualizations of relevant pathways and workflows using Graphviz.

Introduction

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a precursor to debilitating conditions such as gout. The enzyme xanthine oxidase plays a crucial role in the terminal steps of purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. Inhibition of this enzyme is a primary therapeutic strategy for managing hyperuricemia. This compound, with the chemical name (±)-8-(3-methoxy-4-phenylsulphinylphenyl) pyrazolo[1,5-a]-1,3,5-triazine-4-(1H)-one, is a synthetic, non-purine analogue inhibitor of xanthine oxidase.[1][2] This guide delves into the core scientific and technical aspects of this compound.

Mechanism of Action and Interaction with Purine Metabolism

This compound exerts its pharmacological effect by potently inhibiting xanthine oxidase/dehydrogenase.[2] This inhibition blocks the conversion of hypoxanthine and xanthine to uric acid, thereby lowering serum and hepatic uric acid concentrations.[2][3] The drug has been shown to almost completely inhibit the oxidation of other substrates of xanthine dehydrogenase, such as allopurinol and pyrazinamide, without significantly affecting aldehyde oxidase activity.[4]

Purine Metabolism Pathway

The following diagram illustrates the canonical purine catabolism pathway and the point of intervention for this compound.

Quantitative Data

The following tables summarize the key quantitative data regarding the pharmacokinetics and pharmacodynamics of this compound from various studies.

Table 1: Pharmacokinetic Parameters of this compound

| Species | Dose | Route | T1/2 (h) | Cmax | AUC | Reference |

| Mouse | 1-125 mg/kg | Oral | 1.94 | Dose-dependent | 5332 ng·h/mL (at 125 mg/kg) | [5] |

| Rat | 1-125 mg/kg | Oral | 0.74 | Dose-dependent | 3806 ng·h/mL (at 125 mg/kg) | [5] |

| Dog | - | - | - | - | - | [1] |

| Human | 100, 200, 400 mg | Oral | 1.7-1.9 | Dose-proportional | Dose-proportional | [3] |

Table 2: Pharmacodynamic Effects of this compound on Uric Acid Levels

| Species | Dose | Duration | Uric Acid Reduction | Reference |

| Mouse (Liver) | - | 1-8 h | Significant decrease (0.34-0.75 µg/g tissue vs 5.03-10.96 µg/g in control) | [6] |

| Human (Serum) | 100-400 mg | Single dose | Dose-dependent reduction to ~80% of pre-dose value | [3] |

| Human (Serum) | 200 mg BID | 6.5 days | Reduction to ~72% of pre-dose value by day 3 | [3] |

Table 3: In Vitro Data for this compound Enantiomers in Rat Hepatocytes

| Enantiomer | Km (µM) | Vmax (pmol/mg/min) | Reference |

| S(-) | 59.3 ± 23.7 | 350 ± 192 | [7] |

| R(+) | 25.7 ± 13.0 | 384 ± 180 | [7] |

Metabolic Pathway of this compound

This compound undergoes biotransformation in the body. A major metabolic pathway involves the reduction of the sulfoxide to a sulfide metabolite, BOF-4269, primarily by intestinal flora.[1][6] Further metabolism can occur in the liver. In dogs, a sulfone metabolite (BOF-4276) and a hydroxy metabolite of BOF-4269 (M-1) have been identified in liver S9 incubation mixtures.[1] In cynomolgus monkeys, a major plasma metabolite is M-4 (a sulphoxide-containing metabolite), which can be converted to M-3 by intestinal flora.[2] In rats, metabolites M2 (demethylated BOF-4269) and M6 (a sulphoxide metabolite of M4) have also been detected.[8]

The following diagram provides a proposed metabolic pathway for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning this compound.

Xanthine Oxidase Inhibition Assay (In Vitro)

This protocol is a generalized procedure based on common spectrophotometric methods for determining xanthine oxidase activity and inhibition.[9][10]

Objective: To determine the in vitro inhibitory effect of this compound on xanthine oxidase activity.

Principle: The assay measures the enzymatic conversion of xanthine to uric acid by xanthine oxidase. The formation of uric acid is monitored by the increase in absorbance at approximately 295 nm.

Materials:

-

Xanthine Oxidase (from bovine milk or other sources)

-

Xanthine (substrate)

-

This compound (test inhibitor)

-

Allopurinol (positive control inhibitor)

-

Phosphate buffer (e.g., 50-100 mM, pH 7.5)

-

96-well UV-transparent microplate or quartz cuvettes

-

UV-Vis Spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of xanthine in the phosphate buffer.

-

Prepare stock solutions of this compound and allopurinol in a suitable solvent (e.g., DMSO) and then dilute to various concentrations in the phosphate buffer.

-

Prepare a working solution of xanthine oxidase in cold phosphate buffer immediately before use.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

Xanthine solution (to a final concentration, e.g., 50-100 µM)

-

Varying concentrations of this compound or allopurinol. For the control, add the vehicle solvent.

-

-

-

Enzyme Reaction and Measurement:

-

Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a few minutes.

-

Initiate the reaction by adding the xanthine oxidase solution to each well.

-

Immediately begin monitoring the increase in absorbance at 295 nm at regular intervals for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of absorbance change per minute) for each inhibitor concentration.

-

Determine the percentage of inhibition for each concentration of this compound compared to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

-

Analysis of this compound and its Metabolites in Biological Samples (HPLC)

This is a representative protocol based on methods described for the analysis of this compound and its enantiomers.[11]

Objective: To quantify the concentrations of this compound and its metabolites in plasma, urine, or tissue homogenates.

Principle: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., fluorescence or UV) is used to separate and quantify the analytes of interest.

Materials:

-

HPLC system with a suitable column (e.g., a chiral column for enantiomer separation like a CHIRALCEL OD-RH)

-

Fluorescence or UV detector

-

Acetonitrile, methanol, water (HPLC grade)

-

Formic acid or other mobile phase modifiers

-

Solid-phase extraction (SPE) cartridges or liquid-liquid extraction solvents (e.g., ethyl acetate) for sample preparation

-

Centrifuge

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Plasma/Urine: Perform protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction. Centrifuge to remove precipitated proteins.

-

Tissue: Homogenize the tissue in a suitable buffer. Proceed with protein precipitation or extraction.

-

Evaporate the supernatant/organic layer to dryness and reconstitute the residue in the mobile phase.

-

-

HPLC Analysis:

-

Inject the prepared sample onto the HPLC system.

-

Elute the analytes using an isocratic or gradient mobile phase (e.g., a mixture of acetonitrile and water with a modifier).

-

Detect the analytes at the appropriate wavelength (e.g., excitation at 319 nm and emission at 402 nm for fluorescence detection of this compound enantiomers).[7]

-

-

Quantification:

-

Prepare a standard curve using known concentrations of this compound and its metabolites.

-

Calculate the concentration of the analytes in the samples by comparing their peak areas to the standard curve.

-

Experimental Workflow for In Vivo Pharmacodynamic Study

The following diagram illustrates a typical workflow for an in vivo study to evaluate the pharmacodynamic effects of this compound.

Conclusion

This compound is a potent xanthine oxidase inhibitor with a well-defined mechanism of action within the purine metabolism pathway. Its pharmacokinetic and pharmacodynamic profiles demonstrate its potential as a therapeutic agent for hyperuricemia. This technical guide has provided a comprehensive overview of the available data, detailed experimental methodologies, and visual representations to aid researchers and drug development professionals in their understanding and further investigation of this compound. Further studies to precisely determine the IC50 value in various systems and to fully elucidate the complete metabolic fate in humans will be beneficial.

References

- 1. Metabolic pathways and pharmacokinetics of this compound, a sulfoxide-containing drug, in the dog: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biotransformation of this compound, a sulfoxide-containing drug, in the cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic and pharmacodynamic properties of a novel xanthine oxidase inhibitor, this compound, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of this compound on the oxidation of allopurinol and pyrazinamide in vivo. Is xanthine dehydrogenase or aldehyde oxidase more important in oxidizing both allopurinol and pyrazinamide? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of this compound, a xanthine oxidase inhibitor, after single intravenous or oral administration to male mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of the pharmacological actions and pharmacokinetics of this compound, a xanthine oxidase inhibitor, in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Biotransformation of the xanthine oxidase inhibitor this compound and its metabolites in the liver and by the intestinal flora in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. sciencellonline.com [sciencellonline.com]

- 11. Stereoselective pharmacokinetics of this compound racemate after oral administration to rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

BOF-4272: A Technical Guide to a Potent Xanthine Oxidase Inhibitor for Uric Acid Reduction

For Researchers, Scientists, and Drug Development Professionals

Abstract

BOF-4272 is a potent, non-purine selective inhibitor of xanthine oxidase/xanthine dehydrogenase, the key enzyme in the purine catabolism pathway responsible for the production of uric acid. Preclinical studies have demonstrated its significant efficacy in reducing uric acid levels, primarily through its targeted action in the liver. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental methodologies. The information is intended to support further research and development of this compound for the management of hyperuricemia and related conditions.

Mechanism of Action

This compound exerts its pharmacological effect by inhibiting the enzyme xanthine oxidase (XO), which catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[1] By blocking this final step in purine metabolism, this compound effectively reduces the production of uric acid.[1] The inhibition is of a mixed type, and this compound is a tight-binding inhibitor of the enzyme. It is a chiral compound, with one of its isomers exhibiting a significantly higher affinity for xanthine oxidase.

Signaling Pathway

The mechanism of action of this compound is centered on the purine degradation pathway. The following diagram illustrates the enzymatic steps leading to uric acid formation and the point of inhibition by this compound.

Quantitative Data

This compound has demonstrated potent inhibition of xanthine oxidase and significant reduction of uric acid in preclinical models.

In Vitro Xanthine Oxidase Inhibition

The inhibitory activity of the two isomers of this compound against milk xanthine oxidase and xanthine dehydrogenase has been determined.

| Isomer | Ki (M) | Ki' (M) |

| Isomer 1 | 1.2 x 10-9 | 9 x 10-9 |

| Isomer 2 | 3 x 10-7 | 9 x 10-6 |

In Vivo Uric Acid Reduction in Mice

Oral administration of this compound to mice resulted in a significant decrease in hepatic uric acid concentrations.

| Treatment | Liver Uric Acid Concentration (µg/g tissue) |

| Control | 5.03 - 10.96 |

| This compound (1-8h post-administration) | 0.34 - 0.75 |

Experimental Protocols

The following are generalized protocols for key experiments relevant to the study of this compound.

Xanthine Oxidase Inhibition Assay (In Vitro)

This protocol outlines a common spectrophotometric method to determine the inhibitory activity of a compound against xanthine oxidase.

Detailed Steps:

-

Reagent Preparation:

-

Phosphate Buffer: Prepare a 70 mM phosphate buffer (pH 7.5).

-

Xanthine Solution: Prepare a 150 µM xanthine solution in the phosphate buffer.

-

Xanthine Oxidase Solution: Prepare a 0.01 units/mL solution of xanthine oxidase in the phosphate buffer.

-

-

Assay Procedure:

-

In a 96-well plate or cuvette, add the test compound at various concentrations.

-

Add the xanthine oxidase solution and incubate at 25°C for 15 minutes.

-

Initiate the reaction by adding the xanthine solution.

-

Measure the absorbance at 295 nm at regular intervals to monitor the formation of uric acid.

-

-

Data Analysis:

-

Calculate the rate of uric acid formation from the linear portion of the absorbance curve.

-

Determine the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Animal Model of Hyperuricemia

This protocol describes a common method for inducing hyperuricemia in rodents to evaluate the efficacy of uric acid-lowering drugs.

Detailed Steps:

-

Induction:

-

Male Wistar rats or Kunming mice are commonly used.

-

Administer potassium oxonate (a uricase inhibitor) and hypoxanthine or inosine (purine precursors) daily for 7-14 days. The route of administration can be oral gavage or intraperitoneal injection.

-

-

Treatment:

-

Once hyperuricemia is established (confirmed by elevated serum uric acid levels), divide the animals into groups.

-

Administer this compound orally or by injection to the treatment group(s) at various doses. The control group receives the vehicle.

-

-

Sample Collection and Analysis:

-

Collect blood samples at different time points after drug administration.

-

Measure serum uric acid levels using a commercial uric acid assay kit or HPLC.

-

For liver uric acid measurement, euthanize the animals, perfuse the liver, and homogenize the tissue for uric acid extraction and measurement.

-

Conclusion

This compound is a highly potent inhibitor of xanthine oxidase with a demonstrated ability to significantly reduce uric acid levels in preclinical models. Its targeted action in the liver, the primary site of uric acid production, makes it a promising candidate for the treatment of hyperuricemia. The quantitative data and experimental protocols provided in this guide offer a foundation for further investigation into the clinical potential of this compound. Further studies, particularly the full elucidation of its pharmacokinetic and pharmacodynamic profile in humans, are warranted to establish its therapeutic utility.

References

The Discovery and Development of BOF-4272: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

BOF-4272, chemically known as (±)-8-(3-methoxy-4-phenylsulfinylphenyl)pyrazolo[1,5-a]-1,3,5-triazin-4(1H)-one, is a potent, non-purine selective inhibitor of xanthine oxidase. Developed as a promising therapeutic agent for hyperuricemia, a condition characterized by elevated levels of uric acid in the blood and a primary contributor to gout, this compound has been the subject of extensive preclinical investigation. This technical guide provides a comprehensive overview of the discovery, mechanism of action, pharmacology, and pharmacokinetics of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its biological pathways and experimental workflows.

Introduction: The Quest for Potent Xanthine Oxidase Inhibitors

Hyperuricemia is a metabolic disorder that affects a significant portion of the global population and is a major risk factor for the development of gout, a painful inflammatory arthritis. The overproduction or underexcretion of uric acid leads to its accumulation and the deposition of monosodium urate crystals in joints and tissues, triggering severe inflammation and pain. The enzyme xanthine oxidase (XO) plays a pivotal role in the terminal two steps of purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[1][2] Consequently, the inhibition of xanthine oxidase has been a cornerstone of hyperuricemia therapy for decades.

The development of pyrazolotriazine derivatives as xanthine oxidase inhibitors represents a significant advancement in the field, offering alternatives to traditional purine-based inhibitors like allopurinol.[3] This class of compounds, including this compound, has demonstrated high potency and selectivity for xanthine oxidase, paving the way for potentially more effective and safer therapeutic options for patients with hyperuricemia and gout.

Synthesis and Physicochemical Properties

This compound is a synthetic pyrazolotriazine derivative. The synthesis of 4-Hydroxy-8-(3-methoxy-4-phenylsulfinylphenyl)pyrazolo[1,5-a]-1,3,5-triazine, the core structure of this compound, involves the refluxing of its dihydrate form in ethyl acetate.[4] The compound is a racemic mixture, containing both R(+) and S(-) enantiomers due to a chiral center at the sulfoxide group.[5]

Mechanism of Action: Inhibition of Xanthine Oxidase

This compound exerts its pharmacological effect by potently inhibiting xanthine oxidase, a key enzyme in the purine catabolism pathway.[6] This inhibition leads to a reduction in the production of uric acid, thereby lowering its concentration in the body.

Signaling Pathway: Purine Catabolism and Xanthine Oxidase Inhibition

The following diagram illustrates the purine catabolism pathway and the point of inhibition by this compound.

Preclinical Pharmacology and Efficacy

The efficacy of this compound in reducing uric acid levels has been demonstrated in various preclinical models.

In Vivo Efficacy in Hyperuricemic Mice

In a mouse model of hyperuricemia, oral administration of this compound resulted in a significant reduction in liver uric acid concentrations. The levels of uric acid in the liver of mice treated with this compound were found to be between 0.34-0.75 µg/g tissue, which was significantly lower than the control group (5.03-10.96 µg/g tissue) at 1 to 8 hours post-administration.[6]

| Parameter | Control Group | This compound Treated Group |

| Liver Uric Acid Concentration (µg/g tissue) | 5.03 - 10.96 | 0.34 - 0.75 |

Pharmacokinetics

The pharmacokinetic profile of this compound has been extensively studied in mice, rats, and cynomolgus monkeys.

Pharmacokinetics in Mice and Rats

Following intravenous and oral administration, this compound exhibits distinct pharmacokinetic properties in mice and rats.

| Parameter | Mice | Rats |

| t1/2α (h) | 0.158 | 0.210 |

| t1/2β (h) | 1.936 | 0.742 |

| V1 (mL/kg) | 415 | 440 |

| V2 (mL/kg) | 1068 | 92 |

| Vss (mL/kg) | 1483 | 532 |

| AUC (ng·h/mL) | 5332 | 3806 |

Metabolism

This compound is metabolized in vivo. In mice, the primary metabolite detected is BOF-4269, a sulphide metabolite, which does not possess inhibitory activity against xanthine oxidase.[6] In cynomolgus monkeys, this compound is rapidly biotransformed into metabolites designated as M-3 and M-4.[7]

Stereoselective Pharmacokinetics

Studies in rats have revealed stereoselective uptake of this compound enantiomers in hepatocytes. The uptake is temperature and dose-dependent, suggesting a carrier-mediated transport mechanism.[5]

| Enantiomer | Km (µM) |

| S(-) | 59.3 |

| R(+) | 25.7 |

Clinical Development

A study in healthy male volunteers has been conducted to evaluate the pharmacokinetic and pharmacodynamic properties of this compound.[8] Further details on the phases and outcomes of clinical trials are pending publication in peer-reviewed literature.

Experimental Protocols

Xanthine Oxidase Inhibition Assay (Spectrophotometric Method)

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against xanthine oxidase.

-

Reagent Preparation:

-

Prepare a stock solution of xanthine in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).

-

Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).

-

Prepare a working solution of xanthine oxidase in cold buffer immediately before use.

-

-

Assay Procedure:

-

In a 96-well UV-transparent microplate, add the buffer, xanthine solution, and various concentrations of the test compound.

-

Include a positive control (e.g., allopurinol) and a negative control (vehicle without inhibitor).

-

Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a few minutes.

-

Initiate the reaction by adding the xanthine oxidase solution to each well.

-

Immediately monitor the increase in absorbance at 290-295 nm over time using a spectrophotometer. The rate of increase in absorbance corresponds to the formation of uric acid.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

In Vivo Hyperuricemia Model in Mice

This protocol describes the induction of hyperuricemia in mice to evaluate the in vivo efficacy of anti-hyperuricemic agents.

-

Animal Model:

-

Use male mice of a suitable strain (e.g., Kunming mice).

-

Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

-

Induction of Hyperuricemia:

-

Drug Administration and Sample Collection:

-

Administer the test compound (e.g., this compound) orally or via another appropriate route.

-

At predetermined time points, collect blood samples via retro-orbital bleeding or cardiac puncture.

-

Collect liver tissue for the analysis of uric acid concentration.

-

-

Biochemical Analysis:

-

Measure the concentration of uric acid in the serum and liver homogenates using a commercially available kit or a validated analytical method (e.g., HPLC).

-

Experimental Workflow for Pharmacokinetic Studies

The following diagram illustrates a typical workflow for a pharmacokinetic study of an orally administered compound in mice.

Conclusion

This compound is a potent xanthine oxidase inhibitor with a well-characterized preclinical profile. Its ability to effectively reduce uric acid levels in animal models of hyperuricemia, coupled with its distinct pharmacokinetic properties, underscores its potential as a therapeutic agent for the management of hyperuricemia and gout. Further clinical investigations are warranted to fully elucidate its efficacy and safety profile in human subjects. This technical guide provides a foundational understanding of the discovery and development of this compound for researchers and professionals in the field of drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. pubcompare.ai [pubcompare.ai]

- 6. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]

- 7. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]

- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 9. Establishment and optimization of a novel mouse model of hyperuricemic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

BOF-4272 as a Racemic Mixture: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BOF-4272, a potent xanthine oxidase/dehydrogenase inhibitor, exists as a racemic mixture of R(+) and S(-) enantiomers. This technical guide provides a comprehensive overview of the core pharmacology, stereoselective pharmacokinetics, and relevant experimental methodologies pertaining to racemic this compound. The information presented is intended to support further research and development efforts in the field of hyperuricemia and related metabolic disorders.

Introduction

This compound, with the chemical name (+/-)-8-(3-methoxy-4-phenylsulphinylphenyl) pyrazolo[1,5-a]-1,3,5-triazine-4-(1H)-one, is a novel small molecule inhibitor of xanthine oxidase, a key enzyme in the purine catabolism pathway responsible for the production of uric acid.[1] Elevated levels of uric acid are implicated in conditions such as gout. This compound possesses a chiral center at the sulfoxide group, resulting in the existence of two enantiomers: R(+) and S(-). This guide delves into the distinct pharmacological and pharmacokinetic profiles of the racemic mixture and its individual stereoisomers.

Mechanism of Action: Inhibition of Purine Catabolism

This compound exerts its therapeutic effect by inhibiting xanthine oxidase, thereby reducing the production of uric acid.[1] The enzyme xanthine oxidase catalyzes the final two steps of purine degradation: the conversion of hypoxanthine to xanthine and subsequently xanthine to uric acid.[2][3][4][5] By blocking this enzyme, this compound effectively lowers the concentration of uric acid in the body.

The following diagram illustrates the purine catabolism pathway and the point of intervention for this compound.

References

- 1. Evaluation of the pharmacological actions and pharmacokinetics of this compound, a xanthine oxidase inhibitor, in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Purine metabolism - Wikipedia [en.wikipedia.org]

The Pharmacological Profile of BOF-4272: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BOF-4272, a pyrazolotriazine derivative, is a potent and selective inhibitor of xanthine oxidase/xanthine dehydrogenase, the key enzyme in the purine catabolism pathway responsible for uric acid synthesis. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, preclinical and clinical pharmacokinetic and pharmacodynamic data, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapies for hyperuricemia and related conditions.

Introduction

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a metabolic disorder that can lead to the development of gout, a painful inflammatory arthritis, as well as kidney stones. The production of uric acid is the final step in the degradation of purines, a process catalyzed by the enzyme xanthine oxidase (also known as xanthine dehydrogenase). This compound has been investigated as a potent inhibitor of this enzyme, offering a targeted approach to reducing uric acid levels. This document details the core pharmacological characteristics of this compound.

Mechanism of Action

This compound exerts its pharmacological effect by inhibiting xanthine oxidase/xanthine dehydrogenase.[1][2] This enzyme is responsible for the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid. By blocking this crucial step in the purine catabolism pathway, this compound effectively reduces the production of uric acid.

Signaling Pathway: Purine Catabolism and this compound Inhibition

Caption: Purine catabolism pathway and the inhibitory action of this compound.

Enzyme Kinetics

While described as a potent inhibitor of xanthine oxidase/xanthine dehydrogenase, specific public domain literature with quantitative enzyme kinetic parameters such as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) for this compound is limited. However, studies have demonstrated that this compound almost completely inhibits the oxidation of allopurinol and pyrazinamide, substrates of xanthine dehydrogenase, indicating a high degree of potency.[1]

Preclinical Pharmacology

In Vivo Efficacy

Studies in animal models have demonstrated the uric acid-lowering effects of this compound. A key finding is that the primary pharmacological action of this compound is the reduction of uric acid concentration in the liver, the main site of its production.

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated in several preclinical species.

Table 1: Summary of Preclinical Pharmacokinetic Parameters of this compound

| Species | Route of Administration | Key Findings |

| Mouse | Oral | Specifically distributed to the liver. The ratio of liver to plasma concentration increased over time (up to 8 hours). Longer elimination half-life in the liver compared to plasma. |

| Rat | Intravenous & Oral | Stereoselective pharmacokinetics observed for its R(+) and S(-) enantiomers, with differences in hepatic uptake.[3][4] |

| Dog | Intravenous & Oral | Metabolized to BOF-4269 (sulfide metabolite) primarily by intestinal flora.[5] |

Table 2: Pharmacokinetic Parameters of this compound Enantiomers in Rat Hepatocytes [3]

| Enantiomer | Km (µM) | Vmax (pmol/mg protein/min) |

| S(-) | 59.3 | Comparable |

| R(+) | 25.7 | Comparable |

Clinical Pharmacology

Pharmacokinetics in Healthy Volunteers

A study in healthy male volunteers evaluated the pharmacokinetic and pharmacodynamic properties of this compound following single and multiple oral doses.[6]

Table 3: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Single Dose) [6]

| Dose | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) |

| 100 mg | Dose-proportional increase | Dose-proportional increase | 1.7 - 1.9 |

| 200 mg | Dose-proportional increase | Dose-proportional increase | 1.7 - 1.9 |

| 400 mg | Dose-proportional increase | Dose-proportional increase | 1.7 - 1.9 |

Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life.

The major metabolite, M-4, was also detected with a half-life of 4.8 to 6.9 hours. Urinary excretion of unchanged this compound was low (around 1%), with about 15% excreted as M-4.[6]

Pharmacodynamics in Healthy Volunteers

In the single-dose study, this compound administration resulted in a dose-dependent decrease in serum uric acid concentration, with a reduction to approximately 80% of the predose value at the highest dose.[6] In the multiple-dose study (200 mg twice daily for 6.5 days), serum uric acid concentration was reduced to about 72% of the baseline on day 3 and this level was maintained.[6]

Clinical Trials in Patients

Experimental Protocols

In Vitro Xanthine Oxidase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds like this compound on xanthine oxidase.

Objective: To determine the in vitro inhibitory effect of a test compound on xanthine oxidase activity by measuring the reduction in uric acid formation.

Materials:

-

Xanthine Oxidase (from bovine milk or other sources)

-

Xanthine (substrate)

-

Potassium phosphate buffer (pH 7.5)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Allopurinol (positive control)

-

Spectrophotometer and UV-transparent microplates or cuvettes

Procedure:

-

Prepare a stock solution of xanthine in the potassium phosphate buffer.

-

Prepare serial dilutions of the test compound and allopurinol in the buffer.

-

In a microplate well or cuvette, add the buffer, the test compound solution (or allopurinol or vehicle control), and the xanthine oxidase solution.

-

Pre-incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the xanthine solution.

-

Monitor the increase in absorbance at 290-295 nm (the wavelength of maximum absorbance for uric acid) over time using the spectrophotometer.

-

Calculate the rate of uric acid production for each concentration of the test compound.

-

Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.

Workflow for In Vitro Xanthine Oxidase Inhibition Assay

Caption: Workflow for a typical in vitro xanthine oxidase inhibition assay.

In Vivo Hyperuricemia Model in Mice

This protocol describes a general method for inducing hyperuricemia in mice to evaluate the efficacy of urate-lowering agents.

Objective: To induce a state of hyperuricemia in mice and assess the effect of a test compound on serum and/or liver uric acid levels.

Materials:

-

Male mice (e.g., Kunming or C57BL/6 strain)

-

Potassium oxonate (a uricase inhibitor)

-

Hypoxanthine or a purine-rich diet

-

Test compound (e.g., this compound)

-

Vehicle control

-

Allopurinol (positive control)

-

Equipment for oral gavage, blood collection, and tissue homogenization

-

Uric acid assay kit

Procedure:

-

Acclimatize the mice for at least one week.

-

Induce hyperuricemia by administering potassium oxonate (e.g., intraperitoneally) and hypoxanthine (e.g., by oral gavage) for a set period (e.g., 7 days). Alternatively, a purine-rich diet can be used.

-

Divide the animals into groups: normal control, hyperuricemic model control, positive control (allopurinol), and test compound groups (different doses of this compound).

-

Administer the test compound, allopurinol, or vehicle to the respective groups by oral gavage once daily for the duration of the study.

-

At the end of the treatment period, collect blood samples for the measurement of serum uric acid levels.

-

Euthanize the animals and collect the liver for the measurement of liver uric acid concentration and xanthine oxidase activity.

-

Homogenize the liver tissue and centrifuge to obtain the supernatant.

-

Measure uric acid levels in the serum and liver supernatant using a commercial uric acid assay kit.

-

Measure xanthine oxidase activity in the liver supernatant.

-

Analyze the data to determine the effect of the test compound on uric acid levels and xanthine oxidase activity.

Conclusion

This compound is a potent inhibitor of xanthine oxidase/xanthine dehydrogenase with a clear mechanism of action that leads to the reduction of uric acid levels, primarily in the liver. Preclinical and early clinical studies in healthy volunteers have demonstrated its pharmacological activity and provided initial pharmacokinetic data. While further clinical evaluation in patient populations is necessary to fully establish its therapeutic potential, the data presented in this guide underscore the promise of this compound as a targeted therapy for hyperuricemia. The provided experimental protocols offer a foundation for the continued investigation of this and other novel xanthine oxidase inhibitors.

References

- 1. Effect of this compound on the oxidation of allopurinol and pyrazinamide in vivo. Is xanthine dehydrogenase or aldehyde oxidase more important in oxidizing both allopurinol and pyrazinamide? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel xanthine dehydrogenase inhibitor (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enantioselective uptake of this compound, a xanthine oxidase inhibitor with a chiral sulfoxide, by isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Biotransformation of the xanthine oxidase inhibitor this compound and its metabolites in the liver and by the intestinal flora in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic and pharmacodynamic properties of a novel xanthine oxidase inhibitor, this compound, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of BOF-4272 on Hepatic Uric Acid Levels: An In-Depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the in vivo effects of BOF-4272, a potent xanthine oxidase/dehydrogenase inhibitor, with a specific focus on its impact on uric acid concentrations within the liver. This compound, identified chemically as (±)-8-(3-methoxy-4-phenylsulphinylphenyl) pyrazolo[1,5-a]-1,3,5-triazine-4-(1H)-one, has demonstrated a significant and lasting effect on hepatic uric acid metabolism. This document summarizes key quantitative data, outlines experimental methodologies from pivotal studies, and provides visual representations of the relevant biological pathways and experimental processes.

Quantitative Data Summary

The in vivo efficacy of this compound in reducing liver uric acid has been primarily demonstrated in murine models. The following tables present a consolidated view of the quantitative findings from these studies.

Table 1: Effect of Oral this compound Administration on Liver Uric Acid Concentration in Mice

| Time Post-Administration (hours) | Liver Uric Acid in Control Animals (µg/g tissue) | Liver Uric Acid in this compound Treated Animals (µg/g tissue) |

| 1 | 5.03 - 10.96 | 0.34 - 0.75 |

| 8 | 5.03 - 10.96 | 0.34 - 0.75 |

Data extracted from a study on the pharmacological actions and pharmacokinetics of this compound in mouse liver.[1][2]

Table 2: Pharmacokinetic Parameters of this compound in Mice Following Oral Administration

| Parameter | Value |

| Ratio of Liver to Plasma Concentration (up to 8 hours) | 2.5 to 6.3 |

| Elimination Half-Life in Liver vs. Plasma | 5.1-fold longer in liver |

These pharmacokinetic properties contribute to the sustained reduction of uric acid in the liver.[1][2]

Core Signaling Pathway and Mechanism of Action

This compound exerts its effect by inhibiting the enzyme xanthine oxidase/dehydrogenase, a critical component in the purine catabolism pathway responsible for the production of uric acid. The liver is the primary site of this metabolic activity.

Experimental Protocols

The following outlines the typical experimental workflow for evaluating the in vivo effects of this compound on liver uric acid, based on published research.

Animal Models and Drug Administration

-

Animal Model: Male mice are a suitable species for these studies.[1][2]

-

Drug Formulation: this compound is typically suspended in a suitable vehicle, such as a 0.5% carboxymethylcellulose solution, for oral administration.

-

Administration: The compound is administered orally to the animals. Control groups receive the vehicle only.

Sample Collection and Processing

-

Euthanasia and Tissue Collection: At predetermined time points following administration, animals are euthanized.

-

Liver Excision: The liver is promptly excised, weighed, and flash-frozen in liquid nitrogen to halt metabolic activity.

-

Homogenization: The frozen liver tissue is homogenized in a suitable buffer (e.g., a cold potassium phosphate buffer) to create a uniform lysate.

-

Centrifugation: The homogenate is centrifuged to pellet cellular debris, and the resulting supernatant is collected for analysis.

Uric Acid Quantification

-

Method: High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of uric acid in biological samples.

-

Procedure:

-

An aliquot of the liver supernatant is deproteinized, typically using perchloric acid, followed by neutralization.

-

The sample is then injected into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column).

-

Uric acid is detected by its absorbance at a specific wavelength, and the concentration is determined by comparing the peak area to that of a known standard.

-

Biotransformation and Disposition

This compound is specifically distributed to the liver, which is the primary organ for uric acid production.[1][2] Studies in rats have shown that the influx of this compound into hepatocytes is an active, temperature-dependent process.[1][2][3] The ratio of liver to plasma concentrations of this compound increases over time, reaching up to 6.3 within 8 hours of oral administration.[1][2] The elimination half-life of this compound is significantly longer in the liver compared to the plasma, contributing to its sustained therapeutic effect.[1][2]

In rats, this compound undergoes biotransformation in both the liver and by the intestinal flora.[4] The sulphide metabolite, BOF-4269, is a major metabolite but lacks inhibitory action on the uric acid biosynthesis system.[1][2]

Conclusion

The available in vivo data strongly support the efficacy of this compound in reducing hepatic uric acid concentrations. Its preferential distribution to and prolonged retention in the liver, coupled with its potent inhibition of xanthine oxidase/dehydrogenase, make it a targeted and effective agent for modulating purine metabolism at its primary site. The experimental models and analytical methods described provide a robust framework for further investigation and development of this and similar compounds.

References

- 1. Evaluation of the pharmacological actions and pharmacokinetics of this compound, a xanthine oxidase inhibitor, in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Enantioselective uptake of this compound, a xanthine oxidase inhibitor with a chiral sulfoxide, by isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biotransformation of the xanthine oxidase inhibitor this compound and its metabolites in the liver and by the intestinal flora in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for BOF-4272: An In Vitro Xanthine Oxidase Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

BOF-4272 is a potent, non-purine selective inhibitor of xanthine oxidase, a key enzyme in the purine catabolism pathway that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[1][2] Elevated levels of uric acid are implicated in conditions such as gout. By inhibiting xanthine oxidase, this compound effectively reduces the production of uric acid, making it a compound of significant interest for therapeutic applications. These application notes provide a detailed protocol for the in vitro assessment of this compound's inhibitory activity against xanthine oxidase.

Data Presentation

The inhibitory potency of this compound against xanthine oxidase has been quantified, revealing it to be a tight-binding inhibitor. This compound exists as two isomers, both of which exhibit inhibitory activity. The inhibition constants (Ki and Ki') are summarized in the table below.

| Isomer | Ki (M) | Ki' (M) | Inhibition Type |

| Isomer 1 | 1.2 x 10-9 | 9 x 10-9 | Mixed |

| Isomer 2 | 3 x 10-7 | 9 x 10-6 | Mixed |

Table 1: Inhibition Constants of this compound Isomers against Xanthine Oxidase. The steady-state kinetics indicate a mixed type of inhibition for both isomers.[3]

Signaling Pathway

Caption: Inhibition of the xanthine oxidase pathway by this compound.

Experimental Protocols

In Vitro Xanthine Oxidase Inhibition Assay (Spectrophotometric Method)

This protocol describes a spectrophotometric method to determine the inhibitory activity of this compound on xanthine oxidase by measuring the increase in absorbance at 293 nm, which corresponds to the formation of uric acid.[4]

Materials and Reagents:

-

Xanthine Oxidase (from bovine milk)

-

Xanthine

-

This compound

-

Potassium Phosphate Buffer (50-100 mM, pH 7.5-7.8)

-

Dimethyl Sulfoxide (DMSO)

-

96-well UV-transparent microplates

-

Microplate spectrophotometer capable of reading at 293 nm

Procedure:

-

Preparation of Reagents:

-

Potassium Phosphate Buffer: Prepare a 50-100 mM potassium phosphate buffer and adjust the pH to 7.5-7.8.

-

Xanthine Oxidase Solution: Prepare a stock solution of xanthine oxidase in ice-cold potassium phosphate buffer. Immediately before use, dilute the enzyme to a working concentration of 0.05-0.1 U/mL with the same buffer. Keep the enzyme solution on ice.

-

Xanthine (Substrate) Solution: Prepare a stock solution of xanthine in the potassium phosphate buffer. A final assay concentration of 100-150 µM is recommended.

-

This compound (Inhibitor) Solution: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with potassium phosphate buffer to obtain a range of desired inhibitor concentrations.

-

-

Assay Protocol:

-

Set up the reactions in a 96-well microplate. Each reaction should have a final volume of 200 µL.

-

Test Wells: Add 140 µL of potassium phosphate buffer, 20 µL of the this compound solution (at various concentrations), and 20 µL of the xanthine oxidase solution to each well.

-

Control (No Inhibitor) Wells: Add 160 µL of potassium phosphate buffer and 20 µL of the xanthine oxidase solution.

-

Blank (No Enzyme) Wells: Add 180 µL of potassium phosphate buffer.

-

Pre-incubate the plate at 25-37°C for 10-15 minutes.

-

Initiate the reaction by adding 20 µL of the xanthine solution to all wells.

-

Immediately measure the absorbance at 293 nm every 30 seconds for 5-10 minutes using a microplate spectrophotometer.

-

-

Data Analysis:

-

Calculate the rate of uric acid formation by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Rate_control - Rate_test) / Rate_control] x 100

-

Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Experimental Workflow

Caption: Workflow for the in vitro xanthine oxidase inhibition assay.

References

- 1. Pharmacokinetic and pharmacodynamic properties of a novel xanthine oxidase inhibitor, this compound, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of the pharmacological actions and pharmacokinetics of this compound, a xanthine oxidase inhibitor, in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of inhibition of xanthine oxidase with a new tight binding inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]

Application Notes and Protocols for BOF-4272 Administration in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of BOF-4272, a potent xanthine oxidase inhibitor, in mouse models for research in oncology and ischemia-reperfusion injury. The protocols and data presented are based on available preclinical research and pharmacokinetic studies.

Introduction

This compound, with the chemical name (+/-)-8-(3-methoxy-4-phenylsulphinylphenyl) pyrazolo[1,5-a]-1,3,5-triazine-4-(1H)-one, is a powerful inhibitor of xanthine oxidase/dehydrogenase, key enzymes in the purine catabolism pathway that leads to the production of uric acid.[1][2] Its primary pharmacological action in mice is the reduction of uric acid concentration, predominantly in the liver, where it is specifically distributed.[1][2] The long-lasting effect of this compound in decreasing hepatic uric acid levels is attributed to its prolonged high concentrations in the liver.[1][2] Due to the role of xanthine oxidase in generating reactive oxygen species (ROS), this compound holds therapeutic potential in disease models where oxidative stress is a key pathological driver, such as in cancer and ischemia-reperfusion injury.

Pharmacokinetics in Mice

Understanding the pharmacokinetic profile of this compound is crucial for designing effective in vivo studies. Key parameters in male mice are summarized below.

| Pharmacokinetic Parameter | Intravenous Administration | Oral Administration (Fasted) | Oral Administration (Fed) |

| Dose | 1 mg/kg | 1 - 125 mg/kg | 1 - 125 mg/kg |

| Elimination Half-life (t1/2β) | 1.936 hours[3][4] | - | - |

| Volume of Distribution (Vss) | 2.8 times larger than in rats[3][4] | - | - |

| AUC (0-24h) | 5332 ng h/mL[3][4] | - | 2.5 times greater than fasted[3][4] |

| Cmax | Significantly higher than in rats[3][4] | - | Significantly higher than fasted[3] |

Metabolism: The primary metabolite of this compound is BOF-4269, a sulphide metabolite, which does not possess inhibitory activity on uric acid biosynthesis.[1] This conversion is thought to occur in the intestinal tract.[1]

Application in Cancer Mouse Models

Hypothetical Experimental Protocol: Xenograft Mouse Model of Breast Cancer

This protocol is a suggested guideline based on the known properties of this compound and general practices for xenograft studies.

1. Cell Culture and Implantation:

-

Culture a human breast cancer cell line (e.g., MDA-MB-231) under standard conditions.

-

Harvest and resuspend cells in a suitable medium (e.g., PBS or Matrigel).

-

Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Allow tumors to reach a palpable size (e.g., 100-150 mm³).

2. Animal Grouping and this compound Administration:

-

Randomize mice into control and treatment groups.

-

Vehicle Control Group: Administer the vehicle used to dissolve this compound (e.g., 0.5% carboxymethylcellulose) orally, once daily.

-

This compound Treatment Group: Based on pharmacokinetic data and dosages used for related compounds, a starting dose of 10-30 mg/kg administered orally, once daily, is suggested. The presence of food enhances oral absorption and should be consistent across all animals.[3][4]

3. Monitoring and Data Collection:

-

Measure tumor volume and body weight 2-3 times per week.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

-

Collect blood and liver tissue to measure uric acid levels to confirm the pharmacological effect of this compound.

Signaling Pathway in Cancer

Application in Ischemia-Reperfusion Injury Mouse Models

The rationale for using this compound in ischemia-reperfusion (I/R) injury models stems from the well-established role of xanthine oxidase in producing a burst of ROS upon reperfusion of ischemic tissue. This oxidative stress is a major contributor to tissue damage.

Hypothetical Experimental Protocol: Murine Model of Renal Ischemia-Reperfusion Injury

This protocol is a suggested guideline for investigating the protective effects of this compound in a renal I/R model.

1. Animal Preparation and Surgery:

-

Anesthetize the mouse (e.g., with isoflurane or ketamine/xylazine).

-

Perform a laparotomy to expose the renal pedicles.

-

Induce ischemia by clamping one or both renal pedicles with a microvascular clamp for a defined period (e.g., 30-45 minutes).

-

During ischemia, maintain the animal's body temperature.

2. This compound Administration:

-

Pre-treatment Group: Administer this compound (e.g., 10-30 mg/kg, orally) at a specific time point before the induction of ischemia (e.g., 1-2 hours prior) to ensure peak tissue concentration during the ischemic and reperfusion phases.

-

Vehicle Control Group: Administer the vehicle at the same time point.

-

Remove the clamp(s) to allow reperfusion.

3. Post-operative Care and Sample Collection:

-

Suture the incision and provide post-operative care, including analgesia and hydration.

-

At a predetermined time point after reperfusion (e.g., 24 or 48 hours), euthanize the mice.

-

Collect blood samples for measurement of renal function markers (e.g., BUN, creatinine).

-

Harvest the kidneys for histological analysis to assess tissue damage (e.g., tubular necrosis) and for biochemical assays (e.g., measurement of oxidative stress markers).

Signaling Pathway in Ischemia-Reperfusion Injury

Quantitative Data Summary

As specific studies on this compound in these disease models are limited, the following table presents hypothetical data endpoints that should be measured to evaluate the efficacy of this compound.

| Model | Parameter | Expected Outcome with this compound Treatment |

| Cancer (Xenograft) | Tumor Volume (mm³) | Decrease |

| Tumor Weight (g) | Decrease | |

| Hepatic Uric Acid (µg/g tissue) | Decrease[1] | |

| Ischemia-Reperfusion | Serum Creatinine (mg/dL) | Decrease |

| Blood Urea Nitrogen (BUN) (mg/dL) | Decrease | |

| Histological Damage Score | Decrease | |

| Infarct Size (% of area at risk) | Decrease |

Conclusion

This compound presents a promising therapeutic agent for diseases driven by xanthine oxidase-mediated oxidative stress. The provided protocols and conceptual frameworks are intended to guide researchers in designing and executing preclinical studies in mouse models of cancer and ischemia-reperfusion injury. Further research is warranted to establish optimal dosing and administration schedules and to fully elucidate the therapeutic potential of this compound in these and other disease contexts.

References

- 1. Xanthine oxidoreductase in cancer: more than a differentiation marker - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The emerging role of xanthine oxidase inhibition for suppression of breast cancer cell migration and metastasis associated with hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Xanthine oxidase inhibition attenuates ischemic-reperfusion lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for BOF-4272

For Researchers, Scientists, and Drug Development Professionals

Introduction

BOF-4272 is a potent, non-purine selective inhibitor of xanthine oxidase (XO), a key enzyme in the purine catabolism pathway. By blocking the conversion of hypoxanthine and xanthine to uric acid, this compound serves as a valuable tool for studying the roles of xanthine oxidase and uric acid in various physiological and pathological processes, including hyperuricemia, gout, and oxidative stress-related diseases. These application notes provide detailed protocols for the preparation of this compound solutions and its application in both in vitro and in vivo experimental settings.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Chemical Name | (+/-)-8-(3-methoxy-4-phenylsulphinylphenyl)pyrazolo[1,5-a]-1,3,5-triazine-4-(1H)-one |

| Molecular Weight | 366.4 g/mol |

| CAS Number | 142181-44-0 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C for long-term stability. Protect from light. |

Signaling Pathway Inhibition

This compound inhibits the final two steps of purine catabolism, which are catalyzed by xanthine oxidase. This pathway is crucial for the production of uric acid.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipette

Protocol:

-

Determine the required concentration: For a 10 mM stock solution, weigh out 3.664 mg of this compound.

-

Dissolution: Add the appropriate volume of DMSO to the weighed this compound powder. For 3.664 mg, add 1 mL of DMSO to achieve a 10 mM stock solution.

-

Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

In Vitro Xanthine Oxidase Inhibition Assay

This protocol describes a spectrophotometric method to determine the inhibitory activity of this compound on xanthine oxidase by measuring the formation of uric acid.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Xanthine oxidase (from bovine milk)

-

Xanthine

-

Potassium phosphate buffer (e.g., 50 mM, pH 7.5)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 295 nm

Protocol:

-

Prepare Reagents:

-